4-Fluoro-N-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine
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Overview
Description
4-Fluoro-N-methylbicyclo[420]octa-1,3,5-trien-7-amine is a synthetic compound with a unique bicyclic structure It is characterized by the presence of a fluorine atom and a methylamine group attached to a bicyclo[420]octa-1,3,5-triene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: The bicyclo[4.2.0]octa-1,3,5-triene core can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the fluorine atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Methylamine group addition: The methylamine group can be introduced through nucleophilic substitution reactions using methylamine or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
4-Fluoro-N-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine involves its interaction with specific molecular targets. The fluorine atom and the bicyclic structure contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may modulate biochemical pathways by inhibiting or activating these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine: Lacks the fluorine atom and methylamine group.
4-Fluorobicyclo[4.2.0]octa-1,3,5-triene: Lacks the methylamine group.
N-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine: Lacks the fluorine atom.
Uniqueness
4-Fluoro-N-methylbicyclo[420]octa-1,3,5-trien-7-amine is unique due to the presence of both the fluorine atom and the methylamine group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H10FN |
---|---|
Molecular Weight |
151.18 g/mol |
IUPAC Name |
4-fluoro-N-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-amine |
InChI |
InChI=1S/C9H10FN/c1-11-9-4-6-2-3-7(10)5-8(6)9/h2-3,5,9,11H,4H2,1H3 |
InChI Key |
ODZNGBVOFORHQU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CC2=C1C=C(C=C2)F |
Origin of Product |
United States |
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